Nonacosane

Catalog No.
S580176
CAS No.
630-03-5
M.F
C29H60
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonacosane

CAS Number

630-03-5

Product Name

Nonacosane

IUPAC Name

nonacosane

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

IGGUPRCHHJZPBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

Insoluble in water
Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform

Synonyms

nonacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Biomarker for Food Consumption:

Nonacosane has been identified in various foods, including peaches, ginkgo nuts, cauliflowers, coffee, and lamb's quarters . Research suggests it might serve as a potential biomarker for the consumption of these foods, but further investigation is needed to validate its accuracy and effectiveness .

Insect Chemical Communication:

Nonacosane has been found as a component of the pheromone of the western tussock moth (Orgyia leucostigma) . Additionally, evidence suggests it plays a role in the chemical communication of some mosquito species, including Anopheles stephensi . Understanding how insects utilize nonacosane in communication could aid in developing pest control strategies.

Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60C_{29}H_{60} and a structural formula represented as CH3(CH2)27CH3CH_3(CH_2)_{27}CH_3. This compound belongs to the class of alkanes and is notable for its long carbon chain, consisting of 29 carbon atoms. Nonacosane is part of a larger family of hydrocarbons known as n-alkanes, which are characterized by their saturated nature and lack of functional groups. It has been identified in various natural sources, including essential oils and as a component of pheromones in certain insects, such as Orgyia leucostigma and Anopheles stephensi .

The mechanism of action of nonacosane in insect communication is not fully understood, but it's believed to interact with olfactory receptors of insects []. More research is needed to elucidate the specifics.

  • Nonacosane is generally considered to have low toxicity.
  • It is combustible and can burn if exposed to high heat or open flames [].
  • Always handle and store according to laboratory safety guidelines for organic solvents.

Nonacosane primarily undergoes typical alkane reactions, which include:

  • Combustion: Nonacosane reacts with oxygen to produce carbon dioxide and water when burned.
  • Halogenation: Under UV light or heat, nonacosane can react with halogens (like chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, nonacosane can be broken down into smaller hydrocarbons through thermal or catalytic cracking processes.

These reactions highlight the compound's stability and reactivity under specific conditions, typical for long-chain alkanes .

Nonacosane exhibits biological significance, particularly in the realm of chemical communication among insects. It has been identified as a component of pheromones, suggesting a role in mating and territorial behaviors. For instance, it has been noted in the pheromone communication of Anopheles stephensi, which is crucial for understanding mosquito behavior and potentially controlling populations .

Nonacosane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from essential oils or waxes found in plants and insects.
  • Synthetic Methods: Laboratory synthesis often involves:
    • Wurtz Reaction: This method uses sodium metal to couple alkyl halides.
    • Catalytic Hydrogenation: Unsaturated precursors can be hydrogenated to yield nonacosane.
    • Fischer-Tropsch Synthesis: A method used to convert carbon monoxide and hydrogen into liquid hydrocarbons, including long-chain alkanes like nonacosane .

Research on nonacosane's interactions primarily focuses on its biological activity. Studies indicate that it may influence mating behaviors in insects by acting as a pheromone. Understanding these interactions helps in developing strategies for pest management by disrupting these chemical signals .

Nonacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
HeneicosaneC21H44C_{21}H_{44}Shorter chain; used in biodiesel production.
TricosaneC23H48C_{23}H_{48}Commonly found in beeswax; shorter than nonacosane.
PentacosaneC25H52C_{25}H_{52}Used in lubricants; longer than nonacosane.
HeptacosaneC27H56C_{27}H_{56}Found in various natural waxes; slightly shorter than nonacosane.

Uniqueness of Nonacosane: Nonacosane stands out due to its specific role as a pheromone component in certain insects, which is not commonly observed with other similar compounds. Its longer chain length also contributes to its distinct physical properties compared to shorter alkanes .

Physical Description

Solid

Color/Form

Orthorhombic crystals from petroleum ether

XLogP3

15.3

Exact Mass

408.469501914 g/mol

Monoisotopic Mass

408.469501914 g/mol

Boiling Point

443 °C
440.00 to 441.00 °C. @ 760.00 mm Hg

Heavy Atom Count

29

Density

0.8083 g/cu cm at 20 °C

LogP

log Kow = 14.6 (est)

Melting Point

63.7 °C
64 °C

UNII

IGL1697BK1

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C
4.3X10-10 mm Hg at 25 (extrapolated)

Other CAS

630-03-5

Absorption Distribution and Excretion

This report deals with a new human disorder characterized by the accumulation of plant long-chain n-alkanes in viscera of a human patient. Lipid analysis of tissues from an adult male after sudden death (affected with diffuse visceral granuloma containing lipophilic crystallized material) showed the presence of abnormal compounds identified as long-chain n-alkanes with 29 (n-nonacosane), 31 (n-hentriacontane) and 33 carbons (n-tritriacontane). Study of n-alkane distribution in patient tissues showed a major accumulation in lumbo-aortic lymph nodes, adrenal glands, lung (the highest levels were found in lung granulomas) and liver; significantly lower amounts were detected in myocardium and kidney, whereas no detectable level was found in brain. On the basis of the structural composition and of the tissue distribution of the accumulated n-alkanes, their dietary (plant) origin and the pathophysiological mechanism of the storage are discussed.
Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Nonacosane
Estradiol_valerate

Biological Half Life

100.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Nonacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Temporal changes in the cuticular hydrocarbons of female Anopheles stephensi (Liston) (Diptera: Culicidae) were quantified using gas-liquid chromatography with flame-ionization detection. The ratio of two prominent hydrocarbons, nonacosane (C29) and hentriacontane (C31), was found to change significantly with respect to mosquito age over a period of 15 d. A regression model was developed using this ratio, C29/C31 = 3.96-1.63 log (age), and prediction intervals, based on a 12-d developmental interval necessary for females to transmit malaria, were generated using confidence levels for one-sided tests. The model predicted that females that had a C29/C31 ratio of 2.6 or greater were only 10% probable to be old enough to transmit malaria, whereas females with ratios of 1.8 or less were 90% probable.
A solid phase microextraction (SPME) technique was applied for the sampling of volatile organic compounds (VOCs) in ambient air polluted by two stroke autorickshaw engines and automobile exhausts in Dhaka city, Bangladesh. Analysis was carried out by capillary gas chromatography (GC) and GC-mass spectrometry (MS). The methodology was tested by insitu sampling of an aromatic hydrocarbon mixture gas standard with a precision of +/- 5% and an average accuracy of 1-20%. The accuracy for total VOCs concentration measurement was about 7%. VOC's in ambient air were collected by exposing the SPME fiber at four locations in Dhaka city. The chromatograms showed signature similar to that of unburned gasoline (petrol) and weathered diesel containing more than 200 organic compounds; some of these compounds were positively identified. These are normal hydrocarbons pentane (n-C5H2) through nonacosane (n-C29H60), aromatic hydrocarbons: benzene, toluene, ethylbenzene, n-propylbenzene, n-butylbenzene, 1,3,5-trimethylbenzene, xylenes, and 1-isocyanato-3-methoxybenzene. Two samples collected near an autorickshaw station contained 783000 and 1479000 ug/cu m of VOCs. In particular, the concentration of toluene was 50-100 times higher than the threshold limiting value of 2000 ug/cu m. Two other samples collected on street median showed 135000 ug/cu m and 180000 ug/cu m of total VOCs. The method detection limit of the technique for most semi-volatile organic compounds was 1 ug/cu m.

Clinical Laboratory Methods

We report a case of n-nonacosane storage disease, which went undiagnosed until the death of a 55-year-old farmer. Clinical, histological, and biochemical features are discussed. n-Nonacosane storage was identified by gas chromatographic-mass spectrometric analysis of different tissue extracts, n-nonacosane concentration reaching 1.2 mg/g of lung tissue and 0.32 mg/g of liver tissue. It was possible to rule out a work-induced intoxication, and n-nonacosane storage appeared to be accounted for by a lifelong, heavy consumption of unpeeled apples and Brussels sprouts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types